![molecular formula C27H26FN3O2S B2782525 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866871-57-0](/img/structure/B2782525.png)
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is an organic compound belonging to the quinoline class of molecules. This compound is a unique blend of several functional groups, including a benzenesulfonyl group, a piperazine ring, and a fluoroquinoline moiety, making it an interesting candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline typically involves multi-step organic reactions. The process generally starts with the preparation of the fluoroquinoline core, followed by the introduction of the piperazine ring and finally, the sulfonyl group. Each step requires specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage large-scale synthesis techniques involving automated reactors, precise monitoring systems, and optimization of reaction conditions to ensure consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions such as:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used to reduce certain functional groups.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, given the diverse functional groups present.
Common Reagents and Conditions
Common reagents include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Halogens and acids for substitution reactions These reactions typically require specific conditions such as controlled temperatures (0-100°C), specific solvents (water, ethanol), and catalysts (palladium, platinum).
Major Products Formed
The major products depend on the specific reaction. For example, oxidation might introduce additional oxygen functionalities, while substitution can replace hydrogen atoms with other substituents like halogens.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biomolecules and cells.
Medicine: : Explored for its pharmacological properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. Its mechanism of action often involves binding to enzymes or receptors, altering their activity. The presence of the fluoroquinoline moiety suggests potential antibacterial activity by targeting bacterial DNA gyrase or topoisomerase IV.
Comparison with Similar Compounds
Compared to other fluoroquinolines, 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is unique due to the additional benzenesulfonyl and piperazine groups, which may enhance its reactivity and specificity. Similar compounds include:
Ciprofloxacin
Levofloxacin
Moxifloxacin These compounds also belong to the fluoroquinolone class but differ in their side chains and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-8-11-25(20(2)16-19)30-12-14-31(15-13-30)27-23-17-21(28)9-10-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUWVYNBYTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2782444.png)
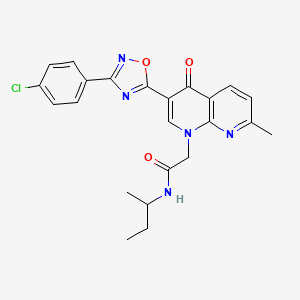
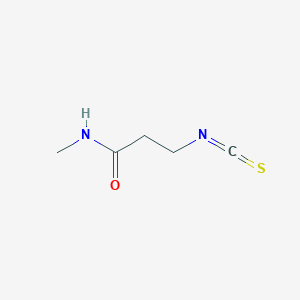
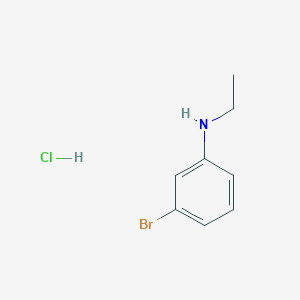
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B2782454.png)
![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![N'-[(furan-2-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2782457.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline](/img/structure/B2782459.png)
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)
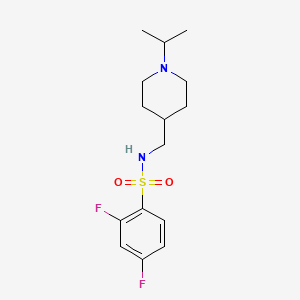
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
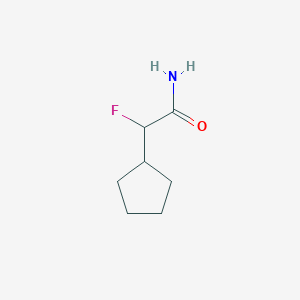
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782465.png)
